3-[1-(3-Amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid
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Overview
Description
3-[1-(3-Amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic compound with a molecular formula of C18H16F2N4O5 This compound is characterized by the presence of a pyrazole ring, a cyanopropenoic acid moiety, and various functional groups such as amino, oxo, and methoxy groups
Preparation Methods
The synthesis of 3-[1-(3-Amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves multiple steps, typically starting with the preparation of the pyrazole ring. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the amino and oxo groups: This step involves the reaction of the pyrazole intermediate with appropriate reagents to introduce the amino and oxo groups.
Attachment of the difluoromethoxy and methoxyphenyl groups: This can be done through electrophilic aromatic substitution reactions.
Formation of the cyanopropenoic acid moiety: This involves the reaction of the intermediate with cyanoacetic acid under suitable conditions
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-[1-(3-Amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other nucleophiles under suitable conditions
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[1-(3-Amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-[1-(3-Amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
3-[1-(3-Amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid can be compared with other similar compounds, such as:
3-[1-(3-Amino-3-oxopropyl)-3-[4-(methoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid: This compound lacks the difluoromethoxy group, which may affect its chemical reactivity and biological activity.
3-[1-(3-Amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid: This compound has an ethoxy group instead of a methoxy group, which may influence its solubility and interaction with other molecules
Properties
Molecular Formula |
C18H16F2N4O5 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
3-[1-(3-amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C18H16F2N4O5/c1-28-14-7-10(2-3-13(14)29-18(19)20)16-12(6-11(8-21)17(26)27)9-24(23-16)5-4-15(22)25/h2-3,6-7,9,18H,4-5H2,1H3,(H2,22,25)(H,26,27) |
InChI Key |
ROPWFTBFJZQRKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)OC(F)F |
Origin of Product |
United States |
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